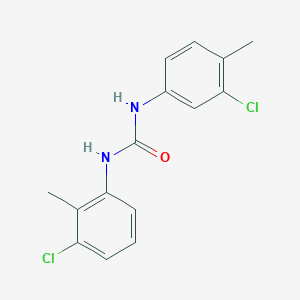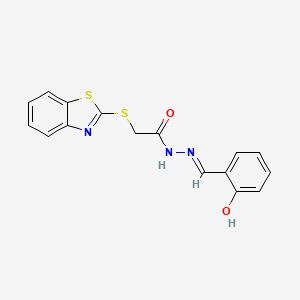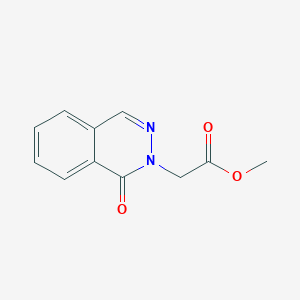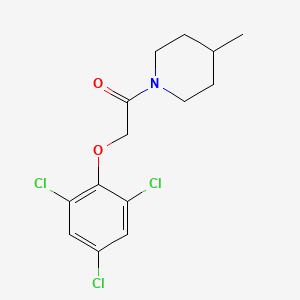
Bis(2-chloroethyl) N,N'-(methylenedi-4,1-phenylene)biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate: is a chemical compound with the molecular formula C19H20Cl2N2O4 and a molecular weight of 411.288 g/mol . This compound is known for its unique structure, which includes two chloroethyl groups and a methylenedi-4,1-phenylene backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of 4,4’-methylenedianiline with 2-chloroethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4’-Methylenedianiline+2-Chloroethyl isocyanate→Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic backbone can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates.
Hydrolysis: Formation of 4,4’-methylenedianiline and 2-chloroethanol.
Oxidation: Formation of oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms involving carbamates.
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological molecules.
- Studied for its cytotoxic effects on certain cancer cell lines.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s ability to form such cross-links makes it a potential candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl)amine: Similar in structure but lacks the methylenedi-4,1-phenylene backbone.
Bis(2-chloroethyl)ether: Contains chloroethyl groups but has an ether linkage instead of a carbamate.
Bis(2-chloroethyl)urea: Similar functional groups but with a urea backbone.
Uniqueness:
- The presence of the methylenedi-4,1-phenylene backbone in Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate provides unique steric and electronic properties.
- The compound’s ability to form stable cross-links with biological molecules distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
25464-85-1 |
|---|---|
Molekularformel |
C19H20Cl2N2O4 |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
2-chloroethyl N-[4-[[4-(2-chloroethoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20Cl2N2O4/c20-9-11-26-18(24)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(25)27-12-10-21/h1-8H,9-13H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
ILRJFWFKCLXWPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCl)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)






![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)


![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

